N-(3-ethoxypropyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
説明
N-(3-ethoxypropyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as EPPB and is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway.
科学的研究の応用
EPPB has been extensively studied for its potential applications in cancer research. The inhibition of B-Raf by EPPB has been shown to have a significant effect on the proliferation and survival of cancer cells. EPPB has been tested in various cancer cell lines, including melanoma, lung cancer, and colon cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis.
作用機序
EPPB inhibits B-Raf by binding to the ATP-binding site of the enzyme, which prevents the activation of the downstream MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting B-Raf, EPPB blocks the activation of this pathway, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
EPPB has been shown to have a significant effect on the biochemical and physiological processes involved in cancer cell growth and survival. In addition to inhibiting the MAPK/ERK signaling pathway, EPPB also affects other signaling pathways, such as the PI3K/Akt pathway, which is involved in the regulation of cell survival and metabolism. EPPB has also been shown to induce autophagy, which is a cellular process involved in the degradation of damaged or dysfunctional proteins and organelles.
実験室実験の利点と制限
EPPB has several advantages for lab experiments, including its high purity and stability, as well as its specificity for B-Raf inhibition. However, EPPB also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using EPPB.
将来の方向性
There are several future directions for research on EPPB. One potential direction is to investigate the combination of EPPB with other inhibitors of the MAPK/ERK pathway, such as MEK inhibitors, to enhance the efficacy of cancer treatment. Another direction is to explore the potential applications of EPPB in other diseases, such as neurodegenerative disorders, where the MAPK/ERK pathway is also dysregulated. Finally, the development of new synthesis methods and analogs of EPPB could lead to the discovery of more potent and selective inhibitors of B-Raf.
特性
IUPAC Name |
N-(3-ethoxypropyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-25-14-4-13-20-19(22)16-7-9-17(10-8-16)21-26(23,24)18-11-5-15(2)6-12-18/h5-12,21H,3-4,13-14H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEAOMSETAFRRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。